Viridicatin
Overview
Description
Viridicatin Description
Viridicatin alkaloids are a group of natural products known for their unique core scaffold and biological activities. These compounds, including viridicatumtoxins and viridicatol, are typically isolated from fungal sources and have been the subject of various synthetic and analytical studies due to their potential as therapeutic agents. Viridicatumtoxins, for instance, are a rare class of tetracycline-like mycotoxins that have shown exceptional growth inhibitory activity against drug-resistant bacteria such as vancomycin-resistant Enterococci . Viridicatol, another compound in this class, has been identified as a quinoline alkaloid with anti-allergic properties, capable of alleviating anaphylaxis and repairing the intestinal barrier in mice by suppressing mast cell activation .
Synthesis Analysis
The synthesis of viridicatin alkaloids has been a significant focus of research due to their complex structures and promising biological activities. Studies have described various synthetic approaches to construct the viridin core structure, which is a common feature of viridicatin alkaloids. These methods include Diels-Alder/retro-Diels-Alder reactions, vinylogous Mukaiyama aldol-type reactions , and asymmetric aldol reactions . Additionally, enantioselective syntheses have been developed for (-)-viridin and (-)-viridiol, employing intramolecular Heck reactions to set absolute stereochemistry . The total synthesis of viridicatumtoxin B has also been achieved, providing a basis for structural revisions and the development of analogues with potential antibacterial properties . Furthermore, asymmetric alkylation of anthrones has been utilized to synthesize enantiopure (-)- and (+)-viridicatumtoxins B, leading to the discovery of potent analogues .
Molecular Structure Analysis
The molecular structures of viridicatin alkaloids have been elucidated through various spectroscopic techniques and X-ray diffraction analysis. For example, the structure of viridicatol was unambiguously established by X-ray diffraction, confirming its identity as a quinoline alkaloid . The absolute configurations of viridicatumtoxins have been reassigned or assigned through comprehensive spectroscopic and chemical analysis, highlighting the acid-stable antibiotic scaffold characteristic of these compounds .
Chemical Reactions Analysis
Viridicatin alkaloids undergo a range of chemical reactions that are crucial for their synthesis and diversification. The regioselective ring expansion of isatins with in situ generated α-aryldiazomethanes has been described as a novel, efficient, and metal-free method for constructing viridicatin alkaloids . This approach has been applied to synthesize naturally occurring viridicatin, viridicatol, and their derivatives. Additionally, the incorporation of viridicatin alkaloid-like scaffolds into DNA-encoded chemical libraries has been explored, demonstrating the potential of these compounds in drug discovery .
Physical and Chemical Properties Analysis
The physical and chemical properties of viridicatin alkaloids are closely related to their biological activities. Viridicatumtoxins have been investigated for their antibacterial mechanism of action, revealing that they exert their effects through binding to undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall synthesis . The stability of the tetracycline-like scaffold under acidic conditions and the ability to inhibit drug-resistant bacteria are notable chemical properties of these compounds . The anti-allergic effects of viridicatol, including the suppression of mast cell activation and the repair of the intestinal barrier, are also significant properties that contribute to its therapeutic potential .
Scientific Research Applications
Field
This application falls under the field of Organic & Biomolecular Chemistry .
Application Summary
Viridicatin alkaloids have attracted great interest due to their unique core scaffold. They have potential applications in DNA-encoded chemical libraries that would facilitate drug discovery .
Methods of Application
An efficient on-DNA synthesis of viridicatin alkaloid-like scaffolds from isatins and DNA-tagged aldehydes was described. This reaction provided the corresponding DNA-conjugated viridicatin alkaloid-like products in moderate-to-excellent conversion yields .
Results or Outcomes
The DNA compatibility validated by enzymatic ligation and qPCR evaluation exhibited the feasible utility of this methodology in DEL synthesis .
Alleviating Anaphylaxis and Repairing the Intestinal Barrier
Field
This application is in the field of Marine Drugs .
Application Summary
Viridicatol, a quinoline alkaloid isolated from the deep-sea-derived fungus Penicillium griseofulvum, has been found to alleviate anaphylaxis and repair the intestinal barrier in mice by suppressing mast cell activation .
Methods of Application
A mouse model of ovalbumin-induced food allergy and the rat basophil leukemia (RBL)-2H3 cell model were established to explore the anti-allergic properties of viridicatol .
Results or Outcomes
Viridicatol was found to alleviate allergy symptoms, decrease the levels of specific immunoglobulin E, mast cell protease-1, histamine, and tumor necrosis factor-α, and promote the production of interleukin-10 in the serum. It also downregulated the population of B cells and mast cells, as well as upregulated the population of regulatory T cells in the spleen .
Inhibition of MMP-2 and MMP-9 in HT1080 Cells
Field
This application is in the field of Medicinal Chemistry Research .
Application Summary
Viridicatol and viridicatin, isolated from a shark-gill-derived fungus Penicillium polonicum AP2T1, have been found to act as inhibitors of MMP-2 and MMP-9 in HT1080 cells .
Methods of Application
The methods of application or experimental procedures for this application are not explicitly mentioned in the search results .
Results or Outcomes
The results or outcomes obtained from this application are not explicitly mentioned in the search results .
MMP-2 and MMP-9 Inhibitors in HT1080 Cells
Field
This application is in the field of Medicinal Chemistry Research .
Application Summary
Viridicatol and viridicatin, isolated from a shark-gill-derived fungus Penicillium polonicum AP2T1, have been found to act as inhibitors of MMP-2 and MMP-9 in HT1080 cells .
Methods of Application
The methods of application or experimental procedures for this application are not explicitly mentioned in the search results .
Results or Outcomes
The results or outcomes obtained from this application are not explicitly mentioned in the search results .
Safety And Hazards
Future Directions
The potential application of viridicatin in DNA-encoded chemical libraries could facilitate drug discovery . The efficient on-DNA synthesis of viridicatin alkaloid-like scaffolds from isatins and DNA-tagged aldehydes is a promising approach in focused natural product-like encoded library construction .
properties
IUPAC Name |
3-hydroxy-4-phenyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,17H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRVMXWVVMILDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156022 | |
Record name | Viridicatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Viridicatin | |
CAS RN |
129-24-8 | |
Record name | Viridicatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Viridicatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viridicatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIRIDICATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45493KS618 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.